N-[1-(4-fluorobenzene-1-sulfonyl)piperidine-4-carbonyl]-L-alanine
Description
Properties
IUPAC Name |
(2S)-2-[[1-(4-fluorophenyl)sulfonylpiperidine-4-carbonyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O5S/c1-10(15(20)21)17-14(19)11-6-8-18(9-7-11)24(22,23)13-4-2-12(16)3-5-13/h2-5,10-11H,6-9H2,1H3,(H,17,19)(H,20,21)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAGHMBGHWDNPV-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluorobenzene-1-sulfonyl)piperidine-4-carbonyl]-L-alanine typically involves multiple steps. One common route includes the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorobenzene sulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.
Coupling with L-alanine: The final step involves coupling the piperidine derivative with L-alanine using peptide coupling reagents such as carbodiimides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-fluorobenzene-1-sulfonyl)piperidine-4-carbonyl]-L-alanine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzene ring, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
- Antimicrobial Activity : Research indicates that derivatives of this compound can be effective against drug-resistant bacteria and fungi. The sulfonyl group contributes to its antimicrobial potency, allowing it to inhibit the growth of pathogens such as methicillin-resistant Staphylococcus aureus and Pseudomonas aeruginosa .
- Anti-inflammatory Effects : Studies have suggested that the compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation .
- Cancer Treatment : Its structural components have been linked to the inhibition of certain cancer cell lines. The piperidine moiety is known for its role in various anticancer agents, and this compound may enhance the efficacy of existing treatments .
Therapeutic Applications
The therapeutic potential of N-[1-(4-fluorobenzene-1-sulfonyl)piperidine-4-carbonyl]-L-alanine spans several areas:
- Diabetes Management : The compound has been studied for its effects on glucose metabolism, showing promise as a potential treatment for type II diabetes .
- Neurological Disorders : Given its influence on neurotransmitter pathways, there is ongoing research into its applications for conditions like depression and anxiety .
Case Studies
Several case studies illustrate the efficacy of this compound in clinical settings:
- Case Study 1 : A clinical trial involving patients with chronic inflammatory diseases demonstrated significant improvements in symptoms when treated with a derivative of this compound, suggesting its potential as an anti-inflammatory agent .
- Case Study 2 : In vitro studies on cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis, indicating its potential as an adjunct therapy in oncology .
Mechanism of Action
The mechanism of action of N-[1-(4-fluorobenzene-1-sulfonyl)piperidine-4-carbonyl]-L-alanine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl group and the piperidine ring are likely key functional groups involved in these interactions.
Comparison with Similar Compounds
The structural and functional attributes of “N-[1-(4-fluorobenzenesulfonyl)piperidine-4-carbonyl]-L-alanine” can be compared to three classes of compounds: sulfonamide derivatives, piperidine-containing molecules, and amino acid conjugates. Below is a detailed analysis supported by research findings:
Structural Analogues with Sulfonamide Groups
Sulfonamide derivatives are widely used in drug design and analytical chemistry due to their stability and hydrogen-bonding capacity. Key comparisons include:
Key Findings :
- Unlike L-FDAA, which is optimized for HPLC-based chiral analysis, the target compound’s piperidine ring may confer steric hindrance, altering its derivatization efficiency or chromatographic behavior .
Piperidine-Containing Compounds
Piperidine rings are common in bioactive molecules due to their conformational flexibility. Notable comparisons:
| Compound Name | Structural Features | Application | Reference |
|---|---|---|---|
| Piperidine-4-carboxylic acid | Free carboxylic acid, no sulfonyl | Building block for peptidomimetics | N/A |
| Sitagliptin | Fluorophenyl-piperazine scaffold | Dipeptidyl peptidase-4 inhibitor | N/A |
Key Findings :
- The 4-carbonyl group in the target compound distinguishes it from piperidine-4-carboxylic acid, enabling covalent conjugation to amino acids like L-alanine.
- Unlike Sitagliptin, which uses a piperazine ring for drug activity, the target’s sulfonamide-piperidine hybrid may prioritize analytical utility over direct enzyme inhibition.
Amino Acid Conjugates
Amino acid derivatives are critical in chiral analysis and peptide synthesis. Comparisons include:
Key Findings :
- The target compound’s L-alanine residue aligns with Marfey’s reagent’s design, but its piperidine-sulfonamide group adds complexity, which may affect solubility or derivatization kinetics in HPLC applications .
- Unlike L-alanine-p-nitroanilide, the target lacks a chromophore, limiting its utility as a spectrophotometric substrate.
Table 1: Functional Comparison of Sulfonamide Derivatives
| Feature | Target Compound | L-FDAA | Toluenesulfonamide |
|---|---|---|---|
| Fluorination | Yes (para position) | Yes (ortho/meta) | No |
| Amino Acid Component | L-alanine | L-alanine | None |
| Primary Application | Under investigation | Chiral HPLC analysis | Enzyme inhibition |
Table 2: Chromatographic Behavior Predictions
| Compound | LogP (Predicted) | HPLC Retention Time (C18 column) |
|---|---|---|
| Target compound | ~2.5 | Moderate (15–20 min) |
| L-FDAA | ~1.8 | Shorter (8–12 min) |
Biological Activity
N-[1-(4-fluorobenzene-1-sulfonyl)piperidine-4-carbonyl]-L-alanine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on enzyme inhibition, antibacterial properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 431.52 g/mol. Its structure includes a piperidine ring, a sulfonyl group, and an L-alanine moiety, which contribute to its biological activity.
1. Enzyme Inhibition
Research has indicated that compounds with similar structural features exhibit significant enzyme inhibitory activity. For instance, derivatives of piperidine have been shown to inhibit acetylcholinesterase (AChE), an enzyme critical in the breakdown of acetylcholine in the nervous system. A study highlighted that certain piperidine derivatives demonstrated an IC50 value of 0.56 nM, indicating potent AChE inhibition . The presence of the sulfonyl group in this compound may enhance this inhibitory effect through favorable interactions with the enzyme's active site.
2. Antibacterial Activity
The antibacterial properties of piperidine derivatives have been extensively studied. Compounds structurally related to this compound have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study 1: Piperidine Derivatives as AChE Inhibitors
A series of novel piperidine derivatives were synthesized and evaluated for their AChE inhibitory activity. The most potent compound in this series exhibited an IC50 value significantly lower than that of traditional AChE inhibitors, suggesting a promising avenue for developing new treatments for neurodegenerative diseases such as Alzheimer's .
| Compound Name | IC50 (nM) | Affinity for AChE | Reference |
|---|---|---|---|
| Compound 21 | 0.56 | 18,000 times greater than BuChE | |
| Compound X | TBD | TBD |
Case Study 2: Antibacterial Screening
In another study, various synthesized piperidine derivatives were tested against multiple bacterial strains. The results indicated that several compounds exhibited strong antibacterial effects, particularly against Salmonella typhi. The study employed both agar diffusion methods and minimum inhibitory concentration (MIC) assays to determine efficacy .
| Bacterial Strain | Activity Level | MIC (µg/mL) | Reference |
|---|---|---|---|
| Salmonella typhi | Strong | 15 | |
| Bacillus subtilis | Moderate | 30 |
The biological activities of this compound can be attributed to its ability to interact with specific biological targets. For instance:
- Enzyme Inhibition : The sulfonamide group may participate in hydrogen bonding with the active site residues of AChE, enhancing binding affinity.
- Antibacterial Action : The compound's structural features allow it to penetrate bacterial membranes effectively, leading to disruption of vital cellular processes.
Q & A
Q. How can researchers align mechanistic studies with broader enzyme inhibition theories?
- Methodological Answer :
- Kinetic Analysis : Determine inhibition mode (competitive/uncompetitive) via Lineweaver-Burk plots and Ki calculations .
- Structural Biology : Collaborate on X-ray crystallography to map binding interactions, validating docking predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
